molecular formula C25H18N2O4 B11970118 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11970118
M. Wt: 410.4 g/mol
InChI Key: JBUNFKWDANWMMW-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves the reaction of 2-hydroxybenzoyl hydrazine with 4-(1-naphthoyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbohydrazonoyl linkage .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can interact with nucleophiles. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 1-naphthoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybenzoyl group provides potential for hydrogen bonding, while the carbohydrazonoyl group offers reactivity with nucleophiles. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H18N2O4/c28-23-11-4-3-9-22(23)24(29)27-26-16-17-12-14-19(15-13-17)31-25(30)21-10-5-7-18-6-1-2-8-20(18)21/h1-16,28H,(H,27,29)/b26-16+

InChI Key

JBUNFKWDANWMMW-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.